Cas no 338415-03-5 (9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one)

9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a fluorinated benzodiazepine derivative with a complex polycyclic structure. Its key features include a rigid molecular framework incorporating a fused benzodiazepine core, which may confer stability and selective binding properties. The 4-fluorophenyl substituent enhances lipophilicity, potentially improving membrane permeability and bioavailability. This compound serves as a valuable intermediate in pharmaceutical research, particularly in the development of CNS-active agents due to its structural similarity to pharmacologically active benzodiazepines. Its well-defined heterocyclic system allows for further functionalization, making it useful in medicinal chemistry for structure-activity relationship studies. The product is typically characterized by high purity and consistent synthetic reproducibility.
9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one structure
338415-03-5 structure
Product name:9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
CAS No:338415-03-5
MF:C19H17FN2O
Molecular Weight:308.349488019943
MDL:MFCD00794548
CID:5155903

9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one 化学的及び物理的性質

名前と識別子

    • 3-(4-FLUOROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
    • 14-(4-fluorophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one
    • 1H-Dibenzo[b,e][1,4]diazepin-1-one, 3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-
    • Oprea1_429188
    • 9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
    • MDL: MFCD00794548
    • インチ: 1S/C19H17FN2O/c20-14-7-5-12(6-8-14)13-9-18-15(19(23)10-13)11-21-16-3-1-2-4-17(16)22-18/h1-8,13,21-22H,9-11H2
    • InChIKey: HZWNHPNWOAQUIL-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1CC(C2CNC3C=CC=CC=3NC=2C1)=O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 23
  • 回転可能化学結合数: 1
  • 複雑さ: 496
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 41.1

9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
3M-740-50MG
3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
338415-03-5 >90%
50mg
£102.00 2023-09-08
Key Organics Ltd
3M-740-10MG
3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
338415-03-5 >90%
10mg
£63.00 2023-09-08
abcr
AB299826-100 mg
3-(4-Fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one; .
338415-03-5
100mg
€221.50 2023-06-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00937243-1g
14-(4-Fluorophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one
338415-03-5 90%
1g
¥2394.0 2023-03-29
Key Organics Ltd
3M-740-1MG
3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
338415-03-5 >90%
1mg
£37.00 2023-09-08
Key Organics Ltd
3M-740-5MG
3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
338415-03-5 >90%
5mg
£46.00 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661911-1mg
3-(4-Fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
338415-03-5 98%
1mg
¥535 2023-04-05
Ambeed
A997896-2mg
14-(4-Fluorophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one
338415-03-5 90%
2mg
$58.0 2024-04-15
Key Organics Ltd
3M-740-100MG
3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
338415-03-5 >90%
100mg
£146.00 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661911-2mg
3-(4-Fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
338415-03-5 98%
2mg
¥536 2023-04-05

9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one 関連文献

9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-oneに関する追加情報

Introduction to 9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one (CAS No. 338415-03-5)

9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzodiazepine class of molecules, which are well-known for their pharmacological properties and therapeutic applications. The presence of a fluorophenyl substituent in its structure imparts unique electronic and steric properties, making it a promising candidate for further investigation in drug discovery and development.

The chemical structure of 9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one consists of a fused bicyclic system comprising a benzodiazepine core and a hexahydrobenzo[b]furan moiety. This architecture is critical for its biological activity and interactions with target proteins. The fluorine atom at the 4-position of the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are essential factors for its potential as a drug candidate.

In recent years, there has been a growing interest in developing novel benzodiazepine derivatives with improved pharmacokinetic profiles and reduced side effects. The introduction of fluorine into the benzodiazepine scaffold has been particularly effective in modulating receptor binding affinity and duration of action. This modification allows for fine-tuning of the compound's pharmacological activity while maintaining its core therapeutic benefits.

One of the most compelling aspects of 9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is its potential application in treating neurological disorders. Benzodiazepines are known to interact with the gamma-aminobutyric acid (GABA) receptor complex, which plays a crucial role in regulating neuronal excitability. The fluorinated derivative exhibits enhanced binding affinity to these receptors compared to its non-fluorinated counterparts, suggesting that it may have a more potent and prolonged effect on GABAergic neurotransmission.

Recent preclinical studies have demonstrated that this compound exhibits anxiolytic and sedative properties comparable to traditional benzodiazepines but with improved selectivity and reduced risk of tolerance or dependence. These findings are particularly encouraging given the limitations associated with long-term use of conventional benzodiazepines. The hexahydrobenzo[b]furan ring in the molecule contributes to its stability and bioavailability, further enhancing its suitability for therapeutic applications.

The synthesis of 9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity of the final product. Techniques such as palladium-catalyzed cross-coupling reactions and ring-closing metathesis have been particularly useful in constructing the complex fused ring system.

The pharmacological profile of this compound has been extensively evaluated using both in vitro and in vivo models. Initial studies have shown that it interacts with GABA-A receptors in a manner similar to other benzodiazepines but with notable differences in receptor subunit selectivity. This specificity may translate into fewer side effects such as cognitive impairment or motor dysfunction.

Moreover, the fluorophenyl group influences the metabolic fate of the compound by affecting enzyme interactions. This can lead to prolonged half-life and increased bioavailability compared to non-fluorinated analogs. Such pharmacokinetic advantages are critical for developing drugs that require once-daily dosing or have longer therapeutic windows.

From a medicinal chemistry perspective, 9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]]benzodiazepin-7-one represents an excellent example of how structural modifications can enhance drug-like properties. The combination of favorable pharmacokinetics with potent biological activity makes it an attractive candidate for further development into a novel therapeutic agent.

In conclusion, 9-(4-Fluorophenyl)-5,,6,,8,,9,,10,,11-hexahydrobenzo[b][1,4]]benzodiazepin-7-one (CAS No. 338415-03-5) is a promising compound with significant potential in pharmaceutical applications. Its unique structure and favorable pharmacological properties position it as a valuable asset in ongoing research efforts aimed at developing safer and more effective treatments for neurological disorders.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:338415-03-5)9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
A1018355
Purity:99%
はかる:100mg
Price ($):168.0